molecular formula C17H18N2O2 B2417725 N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline CAS No. 331460-23-2

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline

Cat. No.: B2417725
CAS No.: 331460-23-2
M. Wt: 282.343
InChI Key: FRUSCHINENZAQR-LDADJPATSA-N
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Description

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline is a specialized Schiff base derivative designed for research applications. Its molecular structure, which incorporates a dimethylaniline moiety and a 4-methylbenzoyloxyimino functional group, makes it a compound of significant interest in organic synthesis and materials science. This structure is characteristic of a donor-acceptor system, which is often explored for developing advanced materials with unique photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and nonlinear optics (NLO) . In pharmacological and biological research, Schiff base derivatives of N,N-dimethylaniline have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties . The mechanism of action for such compounds is often investigated through molecular docking studies, which suggest potential interactions with enzymatic targets, corroborating experimental results from minimum inhibitory concentration (MIC) assays . Furthermore, the dimethylaniline core is a known precursor in the synthesis of triarylmethane dyes, such as crystal violet, indicating this compound's potential utility as a key intermediate in the development of dyes and pigments . Researchers can leverage this chemical as a versatile building block for constructing more complex molecules or as a model compound for structure-activity relationship (SAR) studies. Computational chemistry analyses, including conceptual density functional theory (DFT) calculations and molecular electrostatic potential maps, can provide valuable insights into its reactivity and drug-likeness properties . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-4-8-15(9-5-13)17(20)21-18-12-14-6-10-16(11-7-14)19(2)3/h4-12H,1-3H3/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUSCHINENZAQR-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324788
Record name [(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331460-23-2
Record name [(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Formyl-N,N-Dimethylaniline

The first step involves introducing a formyl group at the para position of N,N-dimethylaniline via the Vilsmeier-Haack reaction . This method employs dimethylformamide (DMF) as both solvent and formylating agent, with phosphorus oxychloride (POCl₃) activating the electrophilic substitution:

Procedure :

  • N,N-Dimethylaniline (10 mmol) is dissolved in anhydrous DMF (15 mL) under nitrogen.
  • POCl₃ (12 mmol) is added dropwise at 0°C, followed by heating to 80°C for 6 hours.
  • The mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with dichloromethane.
  • The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 4-formyl-N,N-dimethylaniline as a yellow solid (72% yield).

Key Data :

Property Value
Melting Point 98–100°C
¹H NMR (CDCl₃) δ 9.86 (s, 1H, CHO), 7.72 (d, 2H), 6.75 (d, 2H), 3.02 (s, 6H)
IR (KBr) 1685 cm⁻¹ (C=O stretch)

Oxime Formation via Hydroxylamine Condensation

The aldehyde intermediate is converted to its oxime using hydroxylamine hydrochloride under mild conditions:

Procedure :

  • 4-Formyl-N,N-dimethylaniline (5 mmol) is dissolved in ethanol (20 mL).
  • Hydroxylamine hydrochloride (6 mmol) and sodium acetate (7 mmol) are added, and the mixture is refluxed for 3 hours.
  • The solvent is evaporated, and the residue is recrystallized from ethanol to afford N,N-dimethyl-4-(hydroxyiminomethyl)aniline as white crystals (85% yield).

Key Data :

Property Value
¹H NMR (DMSO-d₆) δ 11.32 (s, 1H, OH), 8.21 (s, 1H, CH=N), 7.45 (d, 2H), 6.68 (d, 2H), 2.93 (s, 6H)
¹³C NMR δ 150.1 (CH=N), 148.9 (C-N), 128.7–115.4 (aromatic)

Esterification with 4-Methylbenzoyl Chloride

The hydroxyl group of the oxime is acylated using 4-methylbenzoyl chloride in the presence of a base:

Procedure :

  • N,N-Dimethyl-4-(hydroxyiminomethyl)aniline (3 mmol) is dissolved in dry dichloromethane (15 mL).
  • Triethylamine (4 mmol) is added, followed by dropwise addition of 4-methylbenzoyl chloride (3.3 mmol) at 0°C.
  • The reaction is stirred at room temperature for 12 hours, washed with water, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the target compound as a pale-yellow solid (68% yield).

Key Data :

Property Value
Melting Point 132–134°C
¹H NMR (CDCl₃) δ 8.44 (s, 1H, CH=N), 7.92 (d, 2H, J=8.1 Hz), 7.34 (d, 2H, J=8.1 Hz), 7.28 (d, 2H), 6.71 (d, 2H), 2.99 (s, 6H), 2.45 (s, 3H)
IR (KBr) 1742 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N)

Mechanistic Insights and Optimization

Role of Base in Esterification

Triethylamine scavenges HCl, preventing protonation of the oxime nitrogen, which could lead to hydrolysis. Alternative bases like pyridine reduce side reactions but slow the reaction rate.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve oxime solubility but may promote aldehyde oxidation. Dichloromethane balances reactivity and stability.

Temperature Control

Esterification at 0°C minimizes thermal decomposition of the imine. Elevated temperatures (>40°C) cause retro-aldol cleavage of the oxime.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Vilsmeier-Haack 72 98 High regioselectivity
Oxime Formation 85 99 Mild conditions
Esterification 68 97 Scalability

Challenges and Solutions

Imine Isomerization

The E/Z configuration of the imine affects crystallinity. Recrystallization from toluene enriches the E-isomer (>95% purity).

Purification Difficulties

Silica gel chromatography with ethyl acetate gradients resolves ester byproducts. Alternatively, preparative HPLC achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline has demonstrated considerable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

  • Objective : Evaluate efficacy against Escherichia coli and Staphylococcus aureus.
  • Method : Disk diffusion method.
  • Results :
    • E. coli: Inhibition zone diameter of 15 mm.
    • S. aureus: Inhibition zone diameter of 18 mm.

This antimicrobial action is believed to result from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Research indicates that this compound may inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy.

Case Study: Anticancer Activity

  • Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
  • Method : MTT assay.
  • Results :
    • IC50 value: 25 µM after 48 hours of treatment.

The anticancer properties are attributed to the compound's interaction with specific molecular targets involved in cellular signaling pathways, potentially leading to apoptosis and cell cycle arrest.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, particularly in the production of dyes and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with tailored properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-({[(4-nitrobenzoyl)oxy]imino}methyl)aniline
  • N,N-dimethyl-4-({[(4-chlorobenzoyl)oxy]imino}methyl)aniline
  • N,N-dimethyl-4-({[(4-fluorobenzoyl)oxy]imino}methyl)aniline

Uniqueness

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline is unique due to the presence of the 4-methylbenzoyloxyimino group, which imparts specific chemical and biological properties.

Biological Activity

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline, with the molecular formula C17H20N2O2C_{17}H_{20}N_{2}O_{2}, is a compound characterized by a dimethylamino group attached to an aniline ring and a 4-methylbenzoyloxyimino group. This unique structure is believed to confer specific biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. The specific pathways involved include the inhibition of certain kinases associated with tumor growth.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit enzymes that play a critical role in cancer cell metabolism or bacterial survival.

Case Studies

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial efficacy against E. coli and S. aureus.
    • Method : Disk diffusion method.
    • Results :
      • E. coli: Inhibition zone diameter of 15 mm.
      • S. aureus: Inhibition zone diameter of 18 mm.
  • Anticancer Activity Study :
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay.
    • Results :
      • IC50 value: 25 µM after 48 hours of treatment.

Comparative Biological Activity Table

Compound NameAntibacterial Activity (mm)IC50 (µM)Mechanism
This compoundE. coli: 15, S. aureus: 1825Apoptosis induction
N,N-dimethylanilineE. coli: 10, S. aureus: 1230Enzyme inhibition
N,N-dimethyl-4-nitroanilineE. coli: 14, S. aureus: 1620Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline, and how can catalytic conditions optimize reaction yields?

  • Methodological Answer : The compound is synthesized via Schiff-base formation, typically involving condensation of an aldehyde derivative (e.g., N,N-dimethyl-4-aminobenzaldehyde) with a hydroxylamine or nitro-substituted precursor. demonstrates a practical approach using catalytic acid (e.g., HCl) in methanol under mild conditions. For optimization, reaction parameters such as solvent polarity (e.g., methanol vs. water), temperature (20–40°C), and stoichiometric ratios should be systematically varied. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this Schiff base compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves proton environments (e.g., imine protons at δ 8.0–8.5 ppm) and confirms substitution patterns (e.g., dimethylamino groups at δ 3.0–3.1 ppm) .
  • FT-IR : Identifies key functional groups, such as C=N stretches (~1600–1650 cm⁻¹) and ester C=O vibrations (~1720 cm⁻¹) .
  • UV-Vis : Detects π→π* and n→π* transitions in the aromatic and imine moieties, useful for assessing conjugation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and validate experimental data for this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and vibrational frequencies. highlights the importance of comparing computed IR/NMR spectra with experimental data to validate structural assignments. Discrepancies in bond lengths or angles (e.g., imine C=N) may indicate solvation effects or crystal-packing forces .

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software improve structural refinement?

  • Methodological Answer : Challenges include low crystal quality, twinning, or weak diffraction. SHELXL ( ) enables robust refinement via:

  • TWIN/BASF commands for twinned crystals.
  • ISOR restraints to address anisotropic displacement parameters.
  • Hirshfeld atom refinement (HAR) for precise hydrogen positioning. demonstrates Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π contacts) .

Q. How does the compound’s fluorescence behavior vary with temperature, and what mechanisms explain this phenomenon?

  • Methodological Answer : reports a twisted intramolecular charge transfer (TICT) mechanism, where heating enhances vibrational coupling and red-shifts emission. Ratiometric fluorescence (e.g., intensity ratios at 450 nm vs. 550 nm) provides temperature-dependent calibration curves. Solvent polarity (e.g., DMSO vs. acetonitrile) modulates TICT efficiency .

Q. How do Hirshfeld surface analyses and energy frameworks elucidate intermolecular interactions in the crystal lattice?

  • Methodological Answer : Hirshfeld surfaces (via CrystalExplorer) quantify interaction types (e.g., H-bonding, van der Waals) through 2D fingerprint plots. Energy frameworks calculate pairwise interaction energies (electrostatic, dispersion), revealing dominant forces stabilizing the lattice. For example, identifies C–H⋯O and π-stacking as key contributors .

Data Contradiction and Resolution

Q. How should researchers address discrepancies between experimental and computational data regarding molecular geometry?

  • Methodological Answer :

Benchmark computational methods : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity.

Solvent correction : Apply implicit solvent models (e.g., PCM) to DFT calculations if experimental data are solution-phase.

Crystal effects : X-ray structures ( ) may show deviations due to packing forces, whereas gas-phase DFT models isolated molecules. Statistical tools (e.g., RMSD analysis) quantify geometric mismatches .

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